二乙酰基皮咯果酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

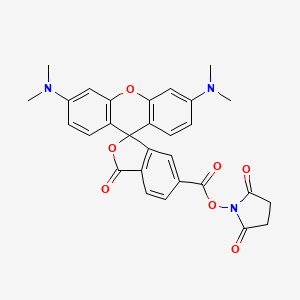

Diacetylpiptocarphol is a natural sesquiterpenoid found in the herbs of Vernonia volkameriifolia . It has been shown to exhibit cytotoxicity .

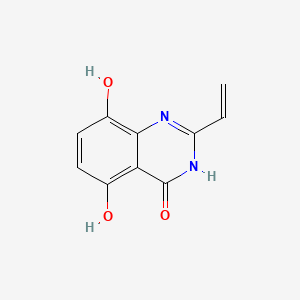

Molecular Structure Analysis

Diacetylpiptocarphol is a sesquiterpenoid with the molecular formula C19H24O9 and a molecular weight of 396.39 . Its IUPAC name is [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate .Physical And Chemical Properties Analysis

Diacetylpiptocarphol is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in desiccated conditions at -20°C .科学研究应用

二乙酰是发酵乳制品和葡萄酒中的关键风味化合物。它的生物合成依赖于柠檬酸代谢,它可以进一步还原为乙偶姻和 2,3-丁二醇。葡萄酒乳酸菌,特别是欧诺菌,在苹果酸乳酸发酵过程中代谢二乙酰,这对葡萄酒的风味有风格上的影响 (Bartowsky & Henschke, 2004).

二乙酰抑制肠内分泌细胞中胰高血糖素样肽-1 的产生和分泌,这会影响食物的适口性和摄入。这表明二乙酰在增强食物风味中的作用可能会影响饱腹信号,并可能导致某些食物的过度消费 (McCarthy 等人,2017).

在电子烟的背景下,对二乙酰及其相关化合物(乙酰丙酰)的存在及其潜在的呼吸道毒性进行了评估。研究结果表明需要进一步评估这种暴露,尤其是在甜味电子烟中,以减轻潜在的健康风险 (Farsalinos 等人,2015).

二乙酰也与呼吸道毒性有关。在涉及小鼠的研究中,接触二乙酰会导致呼吸道上皮损伤和炎症反应,类似于人类闭塞性细支气管炎的特征 (Morgan 等人,2008).

作用机制

Target of Action

Diacetylpiptocarphol is a sesquiterpene lactone compound It’s known to exhibit anti-leishmaniasis activity , suggesting it may interact with targets involved in the life cycle of Leishmania species.

Mode of Action

Given its anti-leishmaniasis activity , it’s plausible that it interferes with the biological processes essential for the survival and replication of Leishmania species

Biochemical Pathways

Considering its anti-leishmaniasis activity , it’s likely that it impacts the pathways related to the metabolism, growth, and replication of Leishmania species.

Result of Action

Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound may exert its effects by inhibiting the growth and replication of Leishmania species, leading to their eventual elimination from the host organism.

生化分析

Cellular Effects

Given its anti-leishmaniasis activity , it can be inferred that Diacetylpiptocarphol may have significant effects on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism. Specific details about these effects are currently unavailable.

Molecular Mechanism

It is known to have anti-leishmaniasis activity , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression in a way that combats the Leishmania parasite. The specifics of these interactions and changes are not currently known.

属性

IUPAC Name |

[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADBENAXUTZTK-ICOWNEGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How was Diacetylpiptocarphol identified and characterized from Pseudelephantopus spiralis?

A2: Pseudelephantopus spiralis was selected for study due to its ethnopharmacological use and the promising antiparasitic activity observed in its crude extracts []. Diacetylpiptocarphol, alongside other hirsutinolide-type sesquiterpene lactones, was isolated from various extracts (petroleum ether, ethanol, and aqueous) of the plant's aerial parts using chromatographic techniques []. The structure of Diacetylpiptocarphol was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)